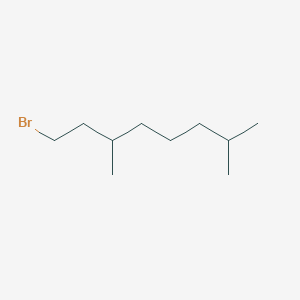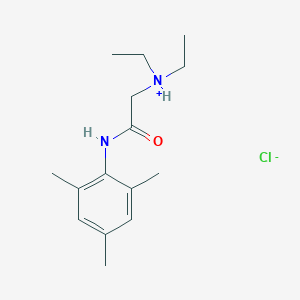
2-(ジエチルアミノ)-N-メシチルアセトアミド塩酸塩
説明
Acetanilide derivative used as a local anesthetic.
科学的研究の応用
局所麻酔
トリメカイン塩酸塩は、広く局所麻酔薬として使用されています。 細胞膜の透過性を低下させ、脱分極を引き起こし、活動電位の持続時間を短縮します . 麻酔効果は15分以内に始まり、60〜90分持続します . 0.4%から4%までの濃度で使用され、場合によっては(例えば、歯科では)、アドレナリンとの混合物で使用されます .
心臓抗不整脈薬
トリメカイン塩酸塩のもう1つの主な用途は、心筋梗塞時および心臓手術中の心室性不整脈の予防と治療です . また、気管内挿管時の交感神経反応の予防にも使用されます .
Bリンパ球生成の刺激
最近の研究では、トリメカイン塩酸塩がBリンパ球生成を刺激できることが示されています。 これは、特に血液形成抑制状態の治療に役立ち、腫瘍、感染症、ホルモン性疾患の患者の死亡リスクを高めます .
有機化合物の合成
トリメカイン塩酸塩に関連する化合物である2-(ジエチルアミノ)エチルクロリド塩酸塩は、さまざまな有機化合物の合成に使用されます .
研究用途
トリメカイン塩酸塩は、特に新規化合物の研究、化学組成の決定、単結晶の調製において、研究環境で使用されています .
過敏症の治療
作用機序
Target of Action
Trimecaine HCl, chemically known as 2-(Diethylamino)-N-mesitylacetamide hydrochloride, is a local anesthetic . The primary targets of Trimecaine HCl are voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
Trimecaine HCl acts by blocking the sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses . This blockage prevents the neurons from signaling the brain regarding sensations, effectively numbing the area where the anesthetic is applied .
Biochemical Pathways
By blocking sodium channels, Trimecaine HCl disrupts the normal flow of sodium ions, which is crucial for the generation and propagation of action potentials .
Pharmacokinetics
The pharmacokinetics of Trimecaine HCl involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body. It is metabolized in the liver, with approximately 90% of an administered dose being metabolized into various metabolites . The remainder of the drug (around 10%) is excreted unchanged in the urine .
Result of Action
The primary result of Trimecaine HCl’s action is local anesthesia, which is a temporary loss of sensation in a particular area of the body . This is achieved through the blockage of sodium channels, which prevents the transmission of pain signals from the peripheral nervous system to the brain .
Action Environment
The action, efficacy, and stability of Trimecaine HCl can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and action .
生化学分析
Biochemical Properties
Trimecaine HCl, like other local anesthetics belonging to the amide group, decreases the cell membrane permeability, causes depolarization, and shortens the action potential
Cellular Effects
The effects of Trimecaine HCl on various types of cells and cellular processes are primarily related to its role as a local anesthetic and cardial antiarrhythmic . It influences cell function by decreasing cell membrane permeability and causing depolarization
Molecular Mechanism
The molecular mechanism of Trimecaine HCl involves decreasing the cell membrane permeability, causing depolarization, and shortening the action potential . This results in its anesthetic effect, which starts within 15 minutes and remains for 60–90 minutes
Dosage Effects in Animal Models
Trimecaine HCl has been shown to be capable of eliminating the flutter of atria in dogs simulated by an electric stimulation of the myocardium and atrial fibrillation in cats induced with aconitin
特性
IUPAC Name |
2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGJYYOMPUGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045702 | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027-14-1 | |
| Record name | Mesocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


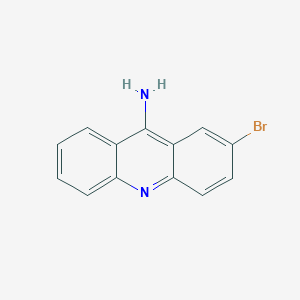

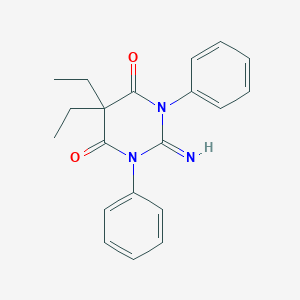


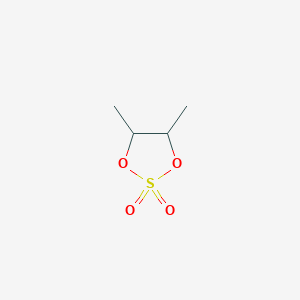
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)
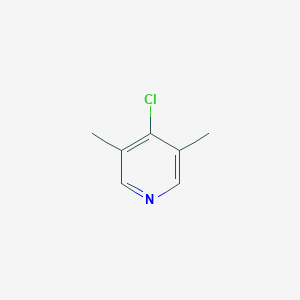

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

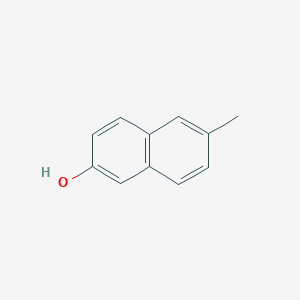
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
